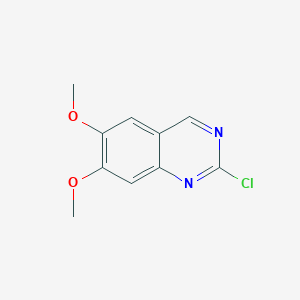

2-Chloro-6,7-dimethoxyquinazoline

概要

説明

2-Chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dimethoxyquinazoline typically begins with commercially available 3,4-dimethoxybenzaldehyde. The synthetic route involves several key steps:

Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.

Nitration: The benzoic acid is then nitrated using nitric acid to form 3,4-dimethoxynitrobenzene.

Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.

Carbamidation: The aniline undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanocarbamide.

Cyclization: The cyanocarbamide is cyclized using phosphorus pentachloride and phosphorus oxychloride to produce this compound

Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. The process typically avoids the use of hazardous solvents and aims to minimize waste. For example, the chlorination step may use phosphorus oxychloride in a controlled environment to ensure safety and efficiency .

化学反応の分析

Types of Reactions: 2-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form azo dyes when diazotized and coupled with arylamine and phenolic compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride and amines are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Iron powder and hydrochloric acid for nitro group reduction.

Major Products:

科学的研究の応用

Intermediate in Antihypertensive Agents

2-Chloro-6,7-dimethoxyquinazoline serves as a crucial intermediate in the synthesis of several antihypertensive agents. Notably, it is involved in the production of azole piperazine class drugs such as terazosin and doxazosin, which are primarily used to treat benign prostatic hyperplasia and hypertension. The global market for these medications has seen significant growth, with combined sales reaching approximately $1.36 billion in 1999 . The synthesis pathway typically involves multiple steps including nitration, reduction, and cyclization to achieve the final product .

Histone Deacetylase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC3 and HDAC6. Such inhibitors are crucial in cancer therapy due to their ability to modulate gene expression and induce apoptosis in cancer cells. Research has shown that derivatives of this compound exhibit potent antiproliferative activities against various cancer cell lines, including breast cancer and hematological malignancies . The selectivity profile of these compounds suggests they may be effective in targeted cancer therapies.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the pharmacological properties of this compound derivatives. Modifications at the C-4 position of the quinazoline ring have been explored to enhance binding affinity and selectivity for alpha-1 adrenergic receptors . These studies indicate that specific structural alterations can significantly impact the biological activity of the compounds.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological profile. The compound has been associated with skin irritation and serious eye irritation upon exposure . Therefore, any therapeutic application must be accompanied by thorough safety assessments to mitigate these risks.

Anticancer Activity

A study investigating a series of this compound derivatives demonstrated their efficacy as dual HDAC inhibitors with significant anticancer properties. One particular derivative exhibited low nanomolar activity against HDAC3 while showing promising antiproliferative effects on breast cancer cell lines . This underscores the potential of these compounds in developing new cancer therapies.

Antihypertensive Activity

Another case study focused on synthesizing new derivatives based on this compound aimed at enhancing alpha-1 adrenergic receptor affinity. The results indicated that certain modifications led to compounds with high binding affinity (Ki values in the range of to ), demonstrating their potential as effective antihypertensive agents .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antihypertensive Agents | Terazosin, Doxazosin | Significant market presence; effective treatment for BPH |

| Cancer Therapy | HDAC3/HDAC6 Inhibitors | Potent antiproliferative effects; selective inhibition |

| Structure-Activity Studies | Alpha-1 Adrenergic Receptor Affinity | High binding affinity; modifications enhance efficacy |

作用機序

The mechanism of action of 2-chloro-6,7-dimethoxyquinazoline and its derivatives often involves inhibition of specific enzymes or receptors. For instance, some derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways that promote cancer cell proliferation . The compound binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events.

類似化合物との比較

2,4-Dichloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features but different reactivity due to the additional chlorine atom.

2-Chloro-4,6,7-trimethoxyquinazoline: Contains an extra methoxy group, which can influence its chemical behavior and biological activity.

Uniqueness: 2-Chloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a wide range of applications in medicinal chemistry and dye synthesis. Its ability to form stable azo dyes and its role as a precursor for biologically active molecules highlight its importance in both industrial and research settings .

生物活性

2-Chloro-6,7-dimethoxyquinazoline is a compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound (C10H9ClN2O3) features a quinazoline core with two methoxy groups and a chlorine atom at the 2-position. Its structural formula can be represented as follows:

1. Anticancer Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit potent anticancer properties. A study highlighted its role as an inhibitor of histone deacetylases (HDACs), specifically HDAC3 and HDAC6, which are implicated in cancer progression. The compound demonstrated low nanomolar IC50 values against these isoforms, indicating strong inhibitory potential .

Table 1: HDAC Inhibition Data for this compound Derivatives

| Compound | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Ratio (HDAC1/HDAC6) |

|---|---|---|---|

| 25d | 34 | 20 | 2000 |

| 25a | 1030 | 1.94 | 500 |

The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of epigenetic markers, which alters gene expression profiles favorably for inhibiting tumor growth .

2. Antimicrobial and Antimalarial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound has shown efficacy against various strains of bacteria and fungi. Notably, it demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential as an antimalarial agent .

Case Study: Antimalarial Activity

A study evaluating the antimalarial effects of quinazoline derivatives found that compounds similar to this compound exhibited dose-dependent inhibition of parasite growth in vitro. The results indicated a promising therapeutic index for further development in treating malaria .

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : By inhibiting HDAC enzymes, the compound alters histone acetylation patterns, leading to changes in gene expression that promote apoptosis in cancer cells .

- Antiproliferative Effects : It has been shown to reduce cell proliferation in various cancer cell lines through cell cycle arrest mechanisms.

- Antimicrobial Action : The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial efficacy.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that derivatives of this compound have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, detailed toxicological assessments are necessary to fully understand the safety profile before clinical applications can be considered .

特性

IUPAC Name |

2-chloro-6,7-dimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAYGSLXVNBIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365295 | |

| Record name | 2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94644-47-0 | |

| Record name | 2-chloro-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?

A: this compound is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.

Q2: What are the typical synthetic routes for producing this compound?

A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].

Q3: Are there challenges associated with the synthesis of this compound?

A: Yes, several challenges can arise. Traditional methods for synthesizing this compound sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].

Q4: How is the purity of this compound assessed during synthesis?

A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of this compound []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].

Q5: Can you provide insights into the structural characterization of this compound?

A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].

Q6: Has the application of this compound extended beyond pharmaceuticals?

A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].

Q7: What analytical techniques are used to assess the performance of this compound-derived dyes?

A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。